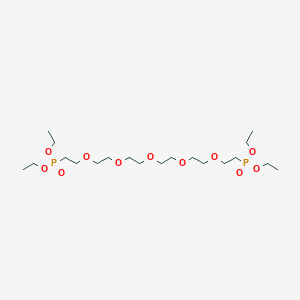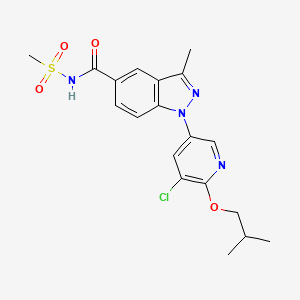
PF-05241328
Vue d'ensemble
Description
Applications De Recherche Scientifique
PF-05241328 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of sodium channel blockers.
Biology: Employed in research to understand the role of Nav1.7 channels in pain signaling and other physiological processes.
Industry: Utilized in the development of new pharmaceuticals targeting sodium channels.
Mécanisme D'action
Target of Action
PF-05241328 primarily targets the Nav1.7 voltage-dependent sodium channels . These channels play a crucial role in the generation and conduction of action potentials, particularly in neurons and muscle cells .
Mode of Action
This compound acts as a selective inhibitor of the Nav1.7 channels . It binds to these channels and inhibits the flow of sodium ions, which can modulate the electrical activity of the cells .
Biochemical Pathways
Given its target, it is likely involved in the modulation ofneuronal signaling pathways . By inhibiting Nav1.7 channels, this compound can affect the propagation of action potentials, thereby influencing neuronal communication .
Pharmacokinetics
The pharmacokinetics of this compound have been investigated in clinical trials .
Result of Action
The inhibition of Nav1.7 channels by this compound can lead to a decrease in neuronal excitability . This could potentially result in analgesic effects, given the role of Nav1.7 channels in pain signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the drug’s stability and efficacy . Furthermore, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .
Analyse Biochimique
Biochemical Properties
PF-05241328 plays a crucial role in biochemical reactions by inhibiting the Nav1.7 voltage-dependent sodium channels. These channels are essential for the initiation and propagation of action potentials in neurons. By inhibiting Nav1.7, this compound can modulate neuronal excitability and reduce pain signaling . The compound interacts with the Nav1.7 channels through binding interactions, leading to a decrease in sodium ion influx and subsequent neuronal depolarization .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. By inhibiting Nav1.7 channels, the compound reduces the excitability of sensory neurons, thereby diminishing pain perception . This inhibition also affects cell signaling pathways, as the reduced sodium influx can alter downstream signaling cascades. Additionally, this compound may influence gene expression related to pain signaling and neuronal function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Nav1.7 voltage-dependent sodium channels. This binding inhibits the channel’s activity, preventing the influx of sodium ions into the neuron . As a result, the compound reduces neuronal excitability and pain signaling. This compound’s inhibition of Nav1.7 channels is highly selective, with an IC50 value of 31 nM . This selectivity ensures that the compound effectively targets pain pathways without affecting other sodium channels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity on Nav1.7 channels . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in neuronal function, potentially affecting the compound’s efficacy . Additionally, degradation of the compound over time may influence its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces pain perception without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal neuronal function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes metabolic processes that may affect its bioavailability and efficacy. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its pharmacokinetic properties . These interactions can also impact metabolic flux and metabolite levels, further affecting the compound’s activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as sensory neurons, where it exerts its inhibitory effects on Nav1.7 channels . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal compartments where Nav1.7 channels are expressed . The compound’s activity and function are influenced by its localization, as it needs to reach the target channels to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
PF-05241328 est synthétisé par une série de réactions chimiques impliquant la formation d'un squelette d'indazole. La voie de synthèse implique généralement les étapes suivantes :
Formation du Noyau Indazole : Le noyau d'indazole est synthétisé par une réaction de cyclisation impliquant un dérivé d'hydrazine et un aldéhyde ou une cétone approprié.
Fonctionnalisation : Le noyau d'indazole est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée.
Méthodes de Production Industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Traitement en Batch : La synthèse est effectuée dans des réacteurs en batch où les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées.
Analyse Des Réactions Chimiques
Types de Réactions
PF-05241328 subit diverses réactions chimiques, notamment :
Réactions de Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonamide.
Oxydation et Réduction : This compound peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactifs et Conditions Courants
Agents Oxydants : Les agents oxydants courants utilisés comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Agents Réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés qui peuvent améliorer ou modifier son activité biologique .
Applications de Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des bloqueurs des canaux sodiques.
Biologie : Employé dans la recherche pour comprendre le rôle des canaux Nav1.7 dans la signalisation de la douleur et d'autres processus physiologiques.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les canaux sodiques.
Mécanisme d'Action
This compound exerce ses effets en inhibant sélectivement les canaux sodiques voltage-dépendants Nav1.7. Le composé se lie au canal et bloque le flux d'ions sodium, empêchant ainsi l'initiation et la propagation des potentiels d'action dans les neurones. Cette inhibition réduit la transmission des signaux de douleur, ce qui en fait un agent thérapeutique potentiel pour les douleurs chroniques .
Comparaison Avec Des Composés Similaires
PF-05241328 est comparé à d'autres composés similaires tels que PF-05089771, PF-05150122 et PF-05186462. Ces composés ciblent également les canaux Nav1.7 mais diffèrent dans leur structure chimique et leur puissance . This compound est unique en raison de ses groupes fonctionnels spécifiques qui améliorent sa sélectivité et sa puissance en tant que bloqueur des canaux sodiques .
Liste des Composés Similaires
- PF-05089771
- PF-05150122
- PF-05186462
Propriétés
IUPAC Name |
1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTSXVZXEGFIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387633-03-5 | |
| Record name | PF-05241328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387633035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05241328 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05241328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAL5N48VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)
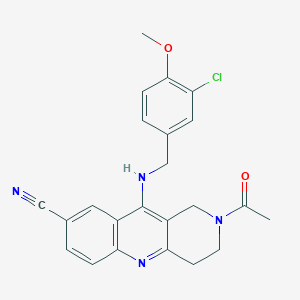
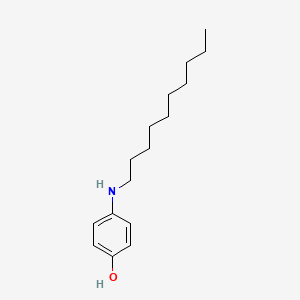
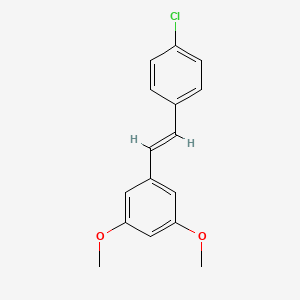
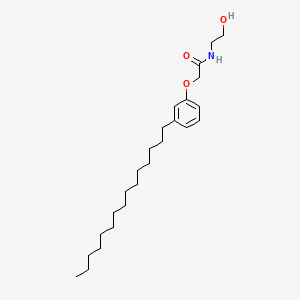
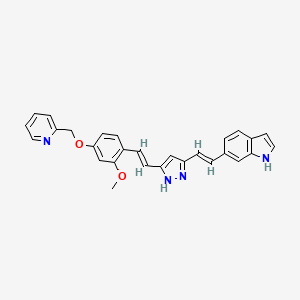
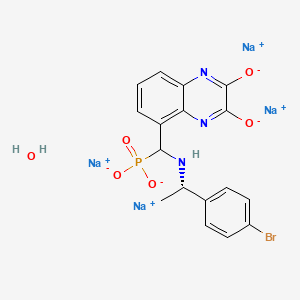

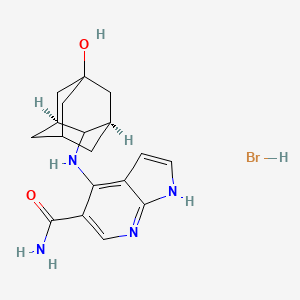
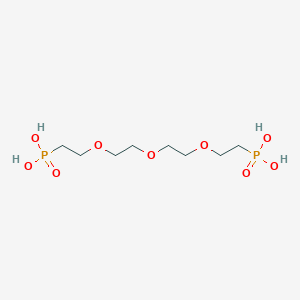
![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
